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Compound of Interest

Compound Name: Procyanidin trimer T2

Cat. No.: B13394651

Introduction: The Analytical Challenge of
Procyanidin Oligomers

Procyanidin trimer T2 is a highly bioactive B-type condensed tannin, chemically defined as
(-)-epicatechin-(43 - 8)-(-)-epicatechin-(43 — 8)-(+)-catechin[1]. Exhibiting potent antioxidant,
anti-inflammatory, and anti-tumor-promoting activities, it is frequently isolated from botanical
matrices such as grape seeds and Uncaria tomentosa[1][2].

From an analytical perspective, Procyanidin T2 presents a significant structural elucidation
challenge. With a molecular formula of C45H38018 and an exact mass of 866.20 Da, it is
completely isobaric with other trimeric stereoisomers, such as Procyanidin C1 and C2[3].
Distinguishing T2 from its isomers requires a robust, self-validating analytical system. Mass
spectrometry (MS) provides the oligomeric sequence and molecular weight, while Nuclear
Magnetic Resonance (NMR) spectroscopy is strictly required to assign the stereochemical
configuration and interflavan linkage positions.

Strategic Workflow for Structural Elucidation

To maintain scientific integrity and prevent false-positive identifications, our laboratory employs
a sequential, orthogonal workflow. The logic is simple: chromatographic separation isolates the
target, MS/MS deconstructs the molecular backbone, and NMR maps the 3D spatial
arrangement.
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Caption: Sequential spectroscopic workflow for the structural elucidation of Procyanidin trimer
T2.

High-Resolution Mass Spectrometry (LC-ESI-QTOF-

MS/MS)
Causality Behind Experimental Choices

Electrospray lonization (ESI) in negative mode is the gold standard for polyphenolic analysis.
The abundant phenolic hydroxyl groups on the A and B rings readily deprotonate, yielding a
highly stable precursor ion [M-H]- at m/z 865.23[3]. We utilize Quadrupole Time-of-Flight
(QTOF) MS because its high mass accuracy (<5 ppm) prevents the false identification of
isobaric interferences, ensuring the empirical formula is strictly C45H38018.

Fragmentation Mechanisms

During Low-Energy Collision-Induced Dissociation (CID), Procyanidin T2 undergoes
predictable, self-validating fragmentation pathways[3]:

¢ Quinone Methide (QM) Cleavage: Fission of the interflavan bond produces a dimeric
fragment at m/z 577 and a monomeric fragment at m/z 289[4].

o Retro-Diels-Alder (RDA) Fission: Cleavage of the heterocyclic C-ring results in the neutral
loss of 152 Da, yielding a diagnostic fragment at m/z 713[4].

Table 1: High-Resolution MS/MS Fragmentation Profile
for Procyanidin Trimer T2
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Proposed
Relative Mechanism /
Precursor lon (m/z) Fragment lon (m/z)
Abundance Structural

Significance

Retro-Diels-Alder
865.23 [M-H]- 713.20 High (RDA) fission (-152
Da)

Quinone Methide

577.13 High _
(QM) cleavage (dimer)
) RDA fission of the
407.09 Medium )
dimer fragment
QM cleavage
289.07 Base Peak (monomer:
epicatechin/catechin)
) QM cleavage with
287.05 Medium
proton transfer
Heterocyclic ring
125.03 Low

fission (HRF)

Protocol: LC-ESI-QTOF-MS/MS Analysis

Self-Validation Check: Always run a blank and a known standard (e.g., Procyanidin B2) to verify
that the QM cleavage ratios are consistent with your collision energy ramp.

o Sample Preparation: Dissolve 1 mg of purified Procyanidin T2 in 1 mL of LC-MS grade
Methanol:Water (50:50, v/v). Filter through a 0.22 um PTFE membrane.

o Chromatographic Separation: Inject 2 pL onto an Acquity UPLC BEH C18 column (1.7 pm,
2.1 x 100 mm). Maintain column temperature at 35°C.

» Mobile Phase Gradient: Use Mobile Phase A (0.1% Formic Acid in H20) and Mobile Phase B
(Acetonitrile). Run a linear gradient from 5% B to 40% B over 15 minutes. This specific
shallow gradient is critical to separate T2 from early-eluting trimers like C1.
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 lonization Parameters: Operate the QTOF in negative ESI mode. Set capillary voltage to 2.5
kV, desolvation temperature to 400°C, and cone gas flow to 50 L/h.

o Fragmentation (MS/MS): Apply Low-Energy CID with a collision energy ramp of 5-60 V
using Argon as the collision gas[3]. Target the[M-H]- precursor at m/z 865.23.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choices

While MS confirms the trimeric sequence, it cannot differentiate between the epicatechin and
catechin subunits, nor can it confirm the exact position of the interflavan bonds (4 - 8 vs. 4 - 6).
NMR is the only technique capable of resolving these 3D spatial relationships, grounding the
structural claim in absolute physical chemistry.

Spectral Interpretation

e 1H NMR (Stereochemistry): The stereochemistry of the C-ring is determined by the coupling
constants (J) of the H-2 and H-3 protons. The upper and middle epicatechin units exhibit a
cis-configuration with a predictably small coupling constant (J2,3 ~ 2 Hz). Conversely, the
terminal catechin unit exhibits a trans-configuration with a larger coupling constant (J2,3 ~
7.5 Hz).

e 13C NMR (Ring Oxygenation): The A-ring carbons (C5, C7, C8) resonate characteristically
downfield between 150.0 and 160.0 ppm due to hydroxyl deshielding[1].

e 2D HMBC (Linkage Confirmation): To definitively prove the 4(3 - 8 linkage, we must observe
long-range correlations between the H-4 proton of the extension unit and the C-8 carbon of
the adjacent lower unit.

Table 2: Diagnostic NMR Spectral Features for
Procyanidin Trimer T2
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Chemical Shift Structural . .
Nucleus . Diagnostic Value
Range (ppm) Assignment
) Confirms oxygenation
13C 150.0 - 160.0 C5, C7, C8 (A-ring) ]
pattern of the A-ring
. Identifies interflavan
1H 4.50 - 5.50 H-4 (C-ring) _
linkages (4P - 8)
Small coupling
H ~ 4.80 (br s) H-2 (Epicatechin) constant (cis) confirms
EC units
Large coupling
] constant (trans)
H ~4.60 (d, J=7.5 Hz) H-2 (Catechin)

confirms terminal C

unit

Protocol: 1D and 2D NMR Structural Elucidation

o Sample Preparation: Dissolve 10-15 mg of highly purified (>98% by HPLC) Procyanidin T2
in 600 pL of Acetone-d6/D20 (10:1, v/v) or Methanol-d4. Transfer to a high-precision 5 mm
NMR tube.

e IH NMR Acquisition: Acquire spectra at 298 K on a 600 MHz (or higher) spectrometer. Use a
standard pulse sequence (e.g., zg30) with 64 scans. Analyze the H-2 and H-3 coupling
constants to differentiate the epicatechin (upper/middle) and catechin (terminal) units.

e 13C NMR Acquisition: Acquire at 150 MHz with proton decoupling (zgpg30). Collect at least
10,000 scans due to the long relaxation times of the quaternary A-ring carbons.

e 2D HMBC Acquisition: Set up the Heteronuclear Multiple Bond Correlation (HMBC)
experiment to detect long-range (3J and 3J) C-H couplings. Focus specifically on the cross-
peaks between the H-4 protons of the upper/middle units and the C-8 carbons of the
adjacent lower units to validate the 43 - 8 interflavan bonds.

Conclusion
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The structural elucidation of Procyanidin trimer T2 demands a rigorous, multi-modal
spectroscopic approach. By pairing the high-sensitivity fragmentation mapping of LC-ESI-
QTOF-MS/MS with the stereochemical resolving power of 1D and 2D NMR, researchers can
confidently differentiate T2 from its isobaric peers. This self-validating workflow ensures high
scientific integrity, paving the way for accurate pharmacological testing and drug development
utilizing this potent botanical compound.
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Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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